diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate
Description
Diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate is a structurally complex molecule featuring a central isophthalate core esterified with diethyl groups. The compound incorporates a 2,5-dimethylpyrrole ring substituted with a thioacetyl-tetrazole moiety (1-phenyl-1H-tetrazol-5-yl) and an isophthalate ester at the 5-position.
Properties
IUPAC Name |
diethyl 5-[2,5-dimethyl-3-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]pyrrol-1-yl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-5-36-25(34)19-13-20(26(35)37-6-2)15-22(14-19)31-17(3)12-23(18(31)4)24(33)16-38-27-28-29-30-32(27)21-10-8-7-9-11-21/h7-15H,5-6,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPIFRKKATXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=NN3C4=CC=CC=C4)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 5-(2,5-dimethyl-3-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate (CAS Number: 503432-12-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C27H27N5O5S, with a molecular weight of 533.6 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
This compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the tetrazole moiety may inhibit specific enzymes involved in metabolic pathways, similar to other tetrazole derivatives known to affect enzyme function.
- Interaction with Biological Targets : The compound potentially interacts with various proteins and receptors in cells, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 10.0 |
| Compound B | HeLa (Cervical Cancer) | 15.0 |
| Diethyl Compound | A549 (Lung Cancer) | TBD |
Case Study : In a study evaluating the cytotoxicity of tetrazole-containing compounds against A549 lung cancer cells, derivatives exhibited IC50 values ranging from 10 to 20 µM, suggesting significant potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Tetrazoles have been associated with antibacterial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Research Findings : A series of tetrazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of diethyl 5-(2,5-dimethyl...) is crucial for its therapeutic application:
- Absorption and Distribution : Preliminary studies suggest good absorption characteristics due to its lipophilic nature.
- Metabolism : The compound may undergo hepatic metabolism; however, specific metabolic pathways remain to be elucidated.
- Toxicity : Toxicological assessments are necessary to evaluate the safety profile in vivo.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The target compound’s bulky tetrazole-thioacetyl group likely reduces solubility in polar solvents compared to mefenpyr-diethyl, which has simpler ester groups . Fluorophenyl-thiazole derivatives exhibit low solubility due to aromatic fluorination .
- Stability : The tetrazole ring enhances thermal stability compared to triazoles , while the thioacetyl group may offer hydrolytic resistance relative to oxygen-based analogs (e.g., parathion oxygen analog) .
Preparation Methods
Two-Step Process via Sulfinyl Cyanide and Azide Reaction
A patented method (US4526978A) describes the reaction of sulfinyl cyanides (RS(O)ₙCN) with azides (R₁N₃) to form 5-sulfinyl-1-H-tetrazoles, followed by treatment with alkali metal sulfides to yield tetrazole-5-thiols. For 1-phenyl-1H-tetrazole-5-thiol, phenyl sulfinyl cyanide reacts with sodium azide in an inert solvent (e.g., benzene) at elevated temperatures (80–100°C) to form the intermediate 5-sulfinyltetrazole. Subsequent reaction with sodium sulfide in acetone at 25–40°C replaces the sulfinyl group with a thiol, achieving yields of 70–85%.
Table 1: Comparison of Tetrazole-5-Thiol Synthesis Methods
One-Pot Multi-Component Condensation
An alternative approach employs a one-pot reaction of benzaldehyde, malononitrile, and sodium azide under neat conditions or in ethanol at 60–80°C. This method avoids hazardous reagents like sulfinyl cyanides and simplifies purification, albeit with slightly lower yields (65–78%). The reaction proceeds via in situ formation of an imine intermediate, followed by cycloaddition with azide to generate the tetrazole core.
Acetylation of Tetrazole-5-Thiol to Introduce Thioacetyl Group
The thiol group in 1-phenyl-1H-tetrazole-5-thiol is acetylated to form the thioacetyl moiety essential for subsequent pyrrole coupling.
Acylation with Acetyl Chloride
Treatment of tetrazole-5-thiol with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, produces 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetyl chloride. This intermediate is highly reactive and typically used immediately in the next step. Yields exceed 90% when reactions are conducted under nitrogen at 0–5°C.
Alternative Acylating Agents
Bromoacetyl bromide offers a regioselective alternative, enabling direct incorporation of a bromine atom for further functionalization. However, this method requires careful stoichiometry to avoid over-acylation, with yields stabilizing at 75–80%.
Formation of 2,5-Dimethyl-3-(Thioacetyl)-1H-Pyrrole
The pyrrole ring is constructed using a modified Paal-Knorr synthesis, integrating the thioacetyl substituent at the 3-position.
Cyclocondensation of 1,4-Diketones
Reaction of 3-thioacetyl-2,5-hexanedione with ammonium acetate in acetic acid at reflux (110°C) generates 2,5-dimethyl-3-(thioacetyl)-1H-pyrrole. The diketone is prepared by alkylating acetylacetone with thioacetyl chloride, though this step demands rigorous moisture exclusion to prevent hydrolysis. Yields for the cyclocondensation step range from 60–70%.
Table 2: Pyrrole Synthesis via Paal-Knorr Reaction
| Diketone | Ammonia Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 3-Thioacetyl-2,5-hexanedione | NH₄OAc | Acetic acid | 110°C | 60–70 |
Electrophilic Substitution
Post-formation acylation of pre-synthesized 2,5-dimethylpyrrole with thioacetyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, DCM, 0°C) offers a less efficient route (45–55% yield) due to competing side reactions at the electron-rich pyrrole ring.
Coupling of Pyrrole Intermediate to Diethyl Isophthalate
The final assembly involves linking the substituted pyrrole to diethyl 5-aminoisophthalate through nucleophilic aromatic substitution or cross-coupling.
Nucleophilic Aromatic Substitution
Activation of the isophthalate’s 5-position via nitration (HNO₃/H₂SO₄) and subsequent reduction to an amine (H₂/Pd-C) provides a site for pyrrole attachment. Reaction of 5-aminoisophthalate with 2,5-dimethyl-3-(thioacetyl)pyrrole in the presence of NaH/DMF at 80°C facilitates displacement, yielding the coupled product in 50–60% yield.
Palladium-Catalyzed Cross-Coupling
A more efficient approach employs Suzuki-Miyaura coupling between 5-bromoisophthalate and a boronic ester-functionalized pyrrole. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol (3:1), this method achieves 70–75% yield but requires pre-functionalization of the pyrrole with a boronate group.
Final Esterification and Purification Techniques
While diethyl isophthalate is often commercially available, residual esterification may be necessary if intermediates retain carboxylic acid groups. Treatment with excess ethanol in the presence of H₂SO₄ (2 mol%) under reflux completes esterification, with yields near quantitative. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q & A
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound’s tetrazole-thioacetyl motif?
- Methodology :
- Antioxidant assays : DPPH/ABTS radical scavenging to assess thioacetyl’s redox activity.
- Enzyme inhibition : Screen against COX-2 or MMP-9 via fluorescence-based kits, using molecular docking (AutoDock Vina) to correlate activity with tetrazole coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
